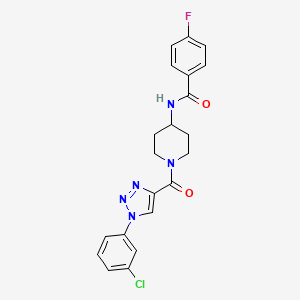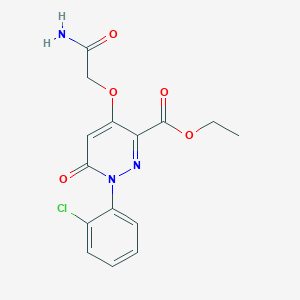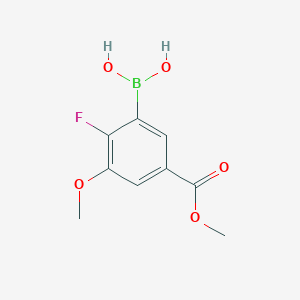
3-Bromo-7-methoxy-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-7-methoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of bromine and methoxy groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-methoxy-1,5-naphthyridine typically involves the bromination of 7-methoxy-1,5-naphthyridine. One common method is the reaction of 7-methoxy-1,5-naphthyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-7-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The naphthyridine ring can be reduced under suitable conditions to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in the presence of acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include 3-amino-7-methoxy-1,5-naphthyridine, 3-thio-7-methoxy-1,5-naphthyridine, and 3-alkoxy-7-methoxy-1,5-naphthyridine.
Oxidation Reactions: Products include 3-bromo-7-formyl-1,5-naphthyridine and 3-bromo-7-carboxy-1,5-naphthyridine.
Reduction Reactions: Products include 3-bromo-7-methoxy-1,5-dihydronaphthyridine and 3-bromo-7-methoxy-1,5-tetrahydronaphthyridine.
Aplicaciones Científicas De Investigación
3-Bromo-7-methoxy-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Pharmaceutical Research: It is investigated for its potential therapeutic applications and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 3-Bromo-7-methoxy-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific biological system being studied.
Comparación Con Compuestos Similares
3-Bromo-7-methoxy-1,5-naphthyridine can be compared with other naphthyridine derivatives such as:
3-Chloro-7-methoxy-1,5-naphthyridine: Similar in structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
3-Bromo-7-ethoxy-1,5-naphthyridine: Similar in structure but with an ethoxy group instead of methoxy, which may influence its solubility and pharmacokinetic properties.
3-Bromo-7-hydroxy-1,5-naphthyridine: Similar in structure but with a hydroxy group instead of methoxy, which may affect its hydrogen bonding and interaction with biological targets.
Propiedades
IUPAC Name |
3-bromo-7-methoxy-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-7-3-9-8(12-5-7)2-6(10)4-11-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTJSDYJUSARJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(C=N2)Br)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2422790.png)
![5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2422791.png)
![4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-ETHOXYPHENYL 1-NAPHTHOATE](/img/structure/B2422792.png)



![1-(4-Chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2422802.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2422803.png)
![N-cyclopropyl-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2422804.png)


![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2422809.png)
![(E)-N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2422810.png)
